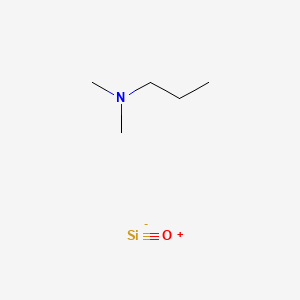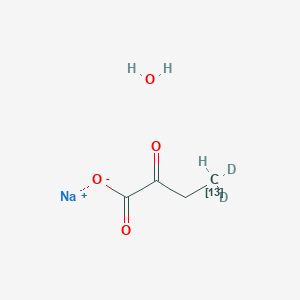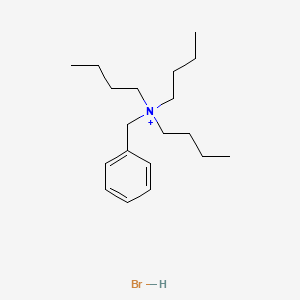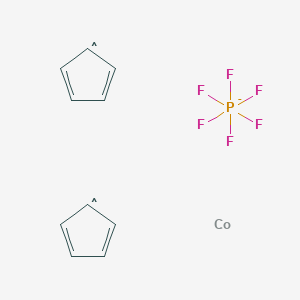
Tris(cyclopentadienyl)ytterbium(III), 99.9% trace metals basis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features ytterbium in the +3 oxidation state, coordinated to three cyclopentadienyl ligands. It is a member of the lanthanide series and is known for its unique chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)ytterbium(III) can be synthesized through the reaction of ytterbium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) as a solvent . The reaction typically proceeds as follows: [ \text{YbCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Yb(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tris(cyclopentadienyl)ytterbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ytterbium(IV) species under specific conditions.
Reduction: It can be reduced to form ytterbium(II) complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like THF.
Major Products:
Oxidation: Ytterbium(IV) complexes.
Reduction: Ytterbium(II) complexes.
Substitution: Various substituted cyclopentadienyl ytterbium complexes.
Aplicaciones Científicas De Investigación
Tris(cyclopentadienyl)ytterbium(III) has several scientific research applications:
Mecanismo De Acción
The mechanism by which Tris(cyclopentadienyl)ytterbium(III) exerts its effects involves the interaction of its ytterbium center with various substrates. The compound’s electronic configuration allows it to participate in redox reactions, coordinate with different ligands, and facilitate catalytic processes. The cyclopentadienyl ligands stabilize the ytterbium center, enabling it to engage in diverse chemical transformations .
Comparación Con Compuestos Similares
Tris(cyclopentadienyl)yttrium(III): Similar in structure but contains yttrium instead of ytterbium.
Tris(cyclopentadienyl)lanthanum(III): Another lanthanide compound with similar coordination chemistry.
Uniqueness: Tris(cyclopentadienyl)ytterbium(III) is unique due to its specific electronic properties, which are influenced by the ytterbium center. These properties make it particularly useful in applications requiring luminescence and redox activity, distinguishing it from other similar lanthanide compounds .
Propiedades
Fórmula molecular |
C15H15Yb |
|---|---|
Peso molecular |
368.3 g/mol |
InChI |
InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H; |
Clave InChI |
PVMAYNWFQZIHCF-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)











